molecular formula C20H15ClN4O B8634048 N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE CAS No. 212142-09-1

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE

Cat. No.: B8634048
CAS No.: 212142-09-1
M. Wt: 362.8 g/mol
InChI Key: XQWUGAHFGVVZTD-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE is a synthetic organic compound that belongs to the class of phthalazinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: Starting from phthalic anhydride, the phthalazinone core can be synthesized through a series of condensation and cyclization reactions.

    Substitution Reactions: Introduction of the 4-chlorophenyl group and the pyridin-4-ylmethoxy group through nucleophilic substitution reactions.

    Final Amination:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE would depend on its specific interactions with molecular targets. Typically, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-4-[(pyridin-3-yl)methoxy]phthalazin-1-amine: Similar structure with a different position of the pyridine ring.

    N-(4-Chlorophenyl)-4-[(pyridin-4-yl)methoxy]quinazolin-1-amine: Similar structure with a quinazoline core instead of phthalazine.

Uniqueness

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE may exhibit unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

212142-09-1

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethoxy)phthalazin-1-amine

InChI

InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)23-19-17-3-1-2-4-18(17)20(25-24-19)26-13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,24)

InChI Key

XQWUGAHFGVVZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2OCC3=CC=NC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1 g (9.16 mmol) 4-hydroxymethylpyridine, 0.44 g (11.0 mmol) sodium hydride (60% dispersion in oil) and 15 ml DMF is incubated for 20 min at 0° C. while stirring in a nitrogen atmosphere. At RT, 1 g (3.07 mmol) 1-chloro-4-(4-chloroanilino)phthalazine hydrochloride is added to the mixture, which is stirred for about 1 h at 50° C. and for 15 h at 80° C. Addition to the reaction mixture of a little water, evaporation under vacuum, recrystallization of the residue from methanol, and drying under HV yield the title compound with a water content of 3.36%; m.p. 139-141° C.; ESI-MS: (M+H)+=363.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1-chloro-4-(4-chloroanilino)phthalazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1 g (9.16 mmol) 4-hydroxymethylpyridine, 0.44 g (11.0 mmol) sodium hydride (60% dispersion in oil) and 15 ml DMF is incubated for 20 min at 0° C. while stirring in a nitrogen atmosphere. At RT, 1 g (3.07 mmol) 1-chloro-4-(4-chloroanilino)phthalazine hydrochloride is added to the mixture, which is stirred for about 1 h at 500C and for 15 h at 80° C. Addition to the reaction mixture of a little water, evaporation under vacuum, recrystallization of the residue from methanol, and drying under HV yield the title compound with a water content of 3.36%; m.p. 139-141° C.; ESI-MS: (M+H)+=363.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1-chloro-4-(4-chloroanilino)phthalazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
500C
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

The general procedure used for the preparation of Example 3 was used in step 1 of the preparation of Example 4 from 1-chloro-4-(4-chlorophenylamino)phthalazine and 4-pyridyl-carbinol; (87% yield). TLC (20% acetone/dichloromethane): Rf=0.26.
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